
Deoxyuridine triphosphate
Übersicht
Beschreibung
Deoxyuridine triphosphate (dUTP) is a pyrimidine deoxyribonucleotide critical to DNA metabolism. Structurally, it consists of a deoxyribose sugar, a uracil base, and a triphosphate group. Unlike thymidine triphosphate (dTTP), dUTP lacks a methyl group at the 5-position of the pyrimidine ring, making it a substrate for misincorporation into DNA during replication . To mitigate this, dUTP is rapidly hydrolyzed by deoxyuridine triphosphatase (dUTPase) into deoxyuridine monophosphate (dUMP) and pyrophosphate (PPi), ensuring a low dUTP:dTTP ratio . This enzymatic regulation prevents uracil misincorporation, which can lead to DNA strand breaks and genomic instability .
dUTP is also implicated in the mechanism of action of chemotherapeutic agents like fluorodeoxyuridine (FdUrd), which disrupt thymidylate synthase (TS) activity, elevating dUTP levels and inducing DNA damage .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Deoxyuridine-5’-Triphosphate can be synthesized through enzymatic reactions involving deoxyuridine and triphosphate donors. One common method involves the use of deoxyuridine kinase to phosphorylate deoxyuridine, followed by further phosphorylation steps to produce the triphosphate form .
Industrial Production Methods: In industrial settings, the production of Deoxyuridine-5’-Triphosphate often involves recombinant DNA technology. For example, Escherichia coli can be genetically engineered to overproduce deoxyuridine-5’-triphosphate nucleotidohydrolase, which can then be purified and used to catalyze the production of Deoxyuridine-5’-Triphosphate .
Analyse Chemischer Reaktionen
Hydrolysis by dUTP Pyrophosphatase (dUTPase)
dUTP is hydrolyzed to deoxyuridine monophosphate (dUMP) and inorganic pyrophosphate (PPi) by the enzyme dUTPase. This reaction prevents uracil misincorporation into DNA and regulates dUTP pools .
Parameter | Value | Reference |
---|---|---|
Enzymatic product | dUMP + PPi | |
Catalytic efficiency (kcat/Km) | ~1.2 × 10⁶ M⁻¹s⁻¹ (human) | |
Inhibition by mercury (II) | 85% at 50 µM (KB cells) |
This reaction is magnesium-independent in certain cancer cells, highlighting metabolic adaptations . Loss of dUTPase activity correlates with increased dUTP accumulation and DNA damage .
Incorporation into DNA by Polymerases
Despite its similarity to dTTP, dUTP is incorporated into DNA during replication or repair, forming U:A pairs. DNA polymerases exhibit varying selectivity:
Incorporation efficiency increases under conditions of dUTP pool expansion (e.g., thymidylate synthase inhibition) . Misincorporated uracil is excised by uracil-DNA glycosylase (UDG), creating abasic sites and strand breaks .
Enzymatic Repair and DNA Damage
Uracil excision repair involves two key steps:
- Glycosidic bond cleavage : UDG removes uracil, forming an abasic site .
- AP endonuclease activity : Endonuclease VIII cleaves the DNA backbone, generating a single-strand break .
Inhibition of thymidylate synthase amplifies dUTP pools, leading to a 3-fold increase in DNA strand breaks .
Interactions with Environmental Toxins
Mercury (II) disrupts dUTP metabolism:
- dUTPase inhibition : 85% reduction at 50 µM .
- DNA polymerase α inhibition : 75% reduction, exacerbating uracil misincorporation .
Toxin | Target Enzyme | Effect |
---|---|---|
Mercuric acetate | dUTPase | Increased dUTP pools |
DNA Pol α | Reduced repair fidelity |
Biological Implications in Disease
Wissenschaftliche Forschungsanwendungen
Role in DNA Synthesis and Repair
dUTP is an essential substrate for DNA synthesis. It serves as a precursor for deoxythymidine triphosphate (dTTP), which is critical for DNA replication. The enzyme deoxyuridine triphosphate nucleotidohydrolase (dUTPase) catalyzes the hydrolysis of dUTP to deoxyuridine monophosphate (dUMP) and inorganic pyrophosphate (PPi), maintaining the balance of nucleotide pools necessary for DNA integrity . Imbalances in these pools can lead to genomic instability, contributing to various diseases, including cancer .
Applications in Gene Therapy
dUTP has gained attention in gene therapy applications due to its ability to enhance transgene expression. For instance, using dUTP in place of dTTP in PCR protocols can prevent carryover contamination from previous amplifications. This method allows for the generation of uracil-containing PCR products that can be selectively excised using uracil-N-glycosylase (UNG), thereby reducing false positives in genetic analyses . Additionally, dUTP's incorporation into RNA constructs has been shown to improve stability and resistance to degradation, making it valuable in the design of siRNAs and aptamers .
Cancer Research
In cancer research, targeting dUTPase has emerged as a promising strategy. The enzyme is often upregulated in tumor cells, providing a survival advantage by maintaining high levels of dTTP required for rapid cell proliferation . Inhibitors of dUTPase are being explored as potential anti-cancer agents. For example, studies have demonstrated that small molecules inhibiting dUTPase can induce apoptosis in cancer cells by disrupting their nucleotide metabolism .
Infectious Disease Applications
Recent findings highlight the potential of targeting dUTPase in combating infectious diseases such as tuberculosis (TB). The enzyme from Mycobacterium tuberculosis has been identified as a critical player in thymidylate biosynthesis, making it an attractive target for drug development. Compounds that inhibit Mt-dUTPase have shown promise in vitro, indicating their potential use as anti-TB therapies . This approach is particularly relevant given the rise of drug-resistant TB strains.
Case Studies and Research Findings
Several studies illustrate the diverse applications of dUTP:
- Anti-Tuberculosis Research : A novel compound F0414 was identified as an inhibitor of Mt-dUTPase with an IC50 value indicating significant activity against TB bacteria .
- Cancer Cell Studies : Research has shown that inhibiting dUTPase reduces tumor cell viability by disrupting nucleotide balance, suggesting its potential as a therapeutic target in oncology .
- Gene Delivery Systems : The use of lentiviral vectors enhanced with dUTP has improved gene transduction efficiency in various cell types, demonstrating its utility in gene therapy applications .
Wirkmechanismus
Deoxyuridine-5’-Triphosphate exerts its effects primarily through its role in nucleotide metabolism. It is hydrolyzed by deoxyuridine-5’-triphosphate nucleotidohydrolase to produce deoxyuridine monophosphate, which is then used in the synthesis of thymidine nucleotides. This process is crucial for maintaining the integrity of DNA during replication and repair .
Vergleich Mit ähnlichen Verbindungen
Deoxythymidine Triphosphate (dTTP)
- Structural Difference : dTTP contains a methyl group at the 5-position of the uracil base, whereas dUTP lacks this modification .
- Functional Role: dTTP is the canonical nucleotide for thymine incorporation during DNA synthesis. In contrast, dUTP is a non-canonical nucleotide whose accumulation leads to uracil misincorporation and DNA damage .
- Biosynthesis: dTTP is synthesized via thymidylate synthase (TS), which methylates dUMP (derived from dUTP hydrolysis) to form deoxythymidine monophosphate (dTMP).
Deoxycytidine Triphosphate (dCTP)
- Metabolic Crossroads: dCTP is a precursor for dUTP in gram-negative bacteria, where deoxycytidine triphosphate deaminase converts dCTP to dUTP. Eukaryotes, however, synthesize dUMP via deoxycytidine monophosphate deaminase .
- Enzyme Specificity: DNA polymerases distinguish dCTP from dUTP based on the presence of an amino group (dCTP) versus a hydroxyl group (dUTP) at the 4-position of the pyrimidine ring. This specificity prevents cytosine/uracil mismatches .
Fluorinated Analogs (e.g., 5-Fluoro-dUTP)
- Mechanism : 5-Fluoro-dUTP, a metabolite of 5-fluorouracil (5-FU), is incorporated into DNA, causing chain termination and cytotoxicity. Unlike dUTP, its fluorine atom mimics the methyl group of thymine, evading repair by uracil-DNA glycosylase (UNG) .
- Therapeutic Relevance : Cells with high dUTPase activity resist 5-FU by reducing 5-fluoro-dUTP accumulation, highlighting the role of dUTP metabolism in drug resistance .
Modified dUTP Analogs (e.g., 5-Azido-dUTP)
- Applications : 5-Azido-dUTP serves as a photoaffinity probe for studying DNA-protein interactions. Its azido group enables UV-induced crosslinking, a property absent in natural nucleotides like dTTP or dCTP .
- Enzymatic Incorporation : Terminal deoxynucleotidyl transferase (TdT) incorporates 5-azido-dUTP into DNA with efficiency comparable to natural substrates, demonstrating its utility in synthetic biology .
Comparative Data Tables
Table 1: Enzymatic Processing of dUTP and Analogous Nucleotides
Research Findings and Implications
- Antiviral Therapies: Vaccinia virus lacking dUTPase (ΔF2L) shows increased sensitivity to N-methanocarbathymidine (N-MCT), suggesting that dUTP accumulation disrupts viral nucleotide pools .
- Cancer Chemotherapy : Elevated dUTPase activity in SW620 colorectal cancer cells confers resistance to FdUrd by reducing dUTP accumulation, underscoring dUTPase as a therapeutic target .
- Tuberculosis Treatment : Mycobacterial dUTPase inhibitors (e.g., TAS-114) exploit structural differences between bacterial and human enzymes, offering selective toxicity .
Biologische Aktivität
Deoxyuridine triphosphate (dUTP) is a nucleotide that plays a crucial role in DNA synthesis and cellular metabolism. Its biological activity is primarily associated with its involvement in the synthesis of DNA, regulation of nucleotide pools, and its implications in various pathological conditions. This article examines the biological activity of dUTP, supported by research findings, case studies, and data tables.
1. Role in DNA Synthesis
dUTP is a substrate for DNA polymerases during DNA replication. It is converted to deoxythymidine triphosphate (dTTP) through the action of thymidylate synthase (TS), which catalyzes the reductive methylation of deoxyuridine monophosphate (dUMP) to dTMP. This process is essential for maintaining the integrity of DNA synthesis:
- Conversion Pathway :
- dUTP → dUMP → dTMP → dTTP
The enzyme dUTPase hydrolyzes dUTP to prevent its incorporation into DNA, thereby reducing the risk of uracil misincorporation, which can lead to mutations and genomic instability .
2. Enzymatic Regulation
The regulation of dUTP levels within cells is critical for maintaining the balance between dUTP and dTTP. High levels of dUTP can lead to misincorporation of uracil into DNA, which is detrimental to cell viability:
- dUTPase Function :
- Hydrolyzes dUTP to dUMP and inorganic pyrophosphate (PPi).
- Maintains low intracellular concentrations of dUTP.
Research indicates that mutations in the dUTPase enzyme can significantly impair its activity, leading to increased levels of dUTP and subsequent cellular damage .
3. Implications in Cancer Research
The accumulation of dUTP has been linked to cancer cell proliferation and resistance to therapies. Inhibition of TS can lead to an increase in dUTP levels, resulting in uracil misincorporation into DNA:
- Case Study Findings :
These findings suggest that targeting the regulation of dUTP levels could be a potential therapeutic strategy in cancer treatment.
4. Structural Insights
Recent studies have provided insights into the structural dynamics of human dUTPase using NMR spectroscopy. Understanding the structural basis for its enzymatic function can aid in drug design:
- Key Structural Features :
5. Clinical Relevance
The role of dUTP in viral infections has also been explored. For instance, elevated antibodies against viral dUTPases have been observed in patients with chronic fatigue syndrome (CFS), suggesting a potential link between viral replication and metabolic dysregulation involving dUTP:
- Clinical Observations :
This highlights the importance of understanding dUTP's biological activity not only in cancer but also in viral pathogenesis.
6. Data Summary Table
Parameter | Findings |
---|---|
Role in DNA Synthesis | Substrate for DNA polymerases; converted via TS |
Enzymatic Regulation | Hydrolyzed by dUTPase; prevents uracil misincorporation |
Cancer Cell Studies | Elevated dUTP linked to loss of viability post-TS inhibition |
Structural Insights | Key motifs critical for function; mutations impair activity |
Clinical Relevance | Elevated antibodies against viral dUTPases in CFS patients |
Q & A
Basic Research Questions
Q. How is dUTP utilized in the detection of apoptotic cells in tissue samples?
Methodological Answer: The TUNEL (Terminal Deoxynucleotidyl Transferase dUTP Nick-End Labeling) assay is a gold-standard method for detecting apoptosis. Key steps include:
- Protease pretreatment of histological sections to expose fragmented DNA .
- Nick-end labeling with biotinylated or fluorescently tagged dUTP using terminal deoxynucleotidyl transferase (TdT), which binds to 3'-OH ends of DNA breaks .
- Signal amplification via avidin-peroxidase or fluorescence microscopy for visualization .
- Controls : Include positive (DNase-treated) and negative (omitting TdT) controls to validate specificity .
Q. What role does dUTP play in strand-specific cDNA library preparation for RNA sequencing?
Methodological Answer: dUTP is critical for strand-specific RNA-seq protocols :
- During second-strand cDNA synthesis , dUTP replaces dTTP, ensuring uridine incorporation into the second strand .
- Uracil-N-glycosylase (UNG) treatment cleaves uracil-containing strands, degrading the second strand and preserving the original RNA strand for sequencing .
- Applications : Ideal for transcript orientation analysis in fragmented RNA from FFPE samples .
Q. How can dUTP be used to prevent PCR contamination in diagnostic assays?
Methodological Answer:
- Substitution strategy : Replace dTTP with dUTP during PCR amplification to generate uracil-containing amplicons .
- Pre-PCR cleanup : Treat reactions with UNG, which degrades any carryover uracil-DNA contaminants from prior runs .
- Validation : Confirm UNG efficiency using spiked contaminant DNA and verify amplification fidelity via sequencing .
Advanced Research Questions
Q. What experimental challenges arise when quantifying dUTP incorporation rates in DNA repair studies?
Methodological Answer:
- Cross-reactivity : Anti-dUTP antibodies may bind non-specifically to thymidine analogs; validate with knockout cell lines .
- Quantification limits : Use LC-MS/MS or radioisotope labeling (³H-dUTP) for precise measurement .
- Dynamic range : Optimize enzyme kinetics (e.g., TdT concentration) to avoid saturation in high-fragmentation models .
Q. How does dUTPase deficiency impact genome stability, and what models are used to study this?
Methodological Answer:
- Mechanism : dUTPase converts dUTP to dUMP, preventing uracil misincorporation during replication. Deficiency leads to DNA breaks and genome instability .
- Models :
- Therapeutic relevance : Link dUTPase levels to chemotherapy efficacy (e.g., 5-FU resistance) .
Q. How do modified dUTP analogs (e.g., Texas Red-5-dUTP) enhance fluorescence in situ hybridization (FISH)?
Methodological Answer:
- Direct labeling : Texas Red-5-dUTP is enzymatically incorporated into DNA via PCR or nick translation, enabling fluorescence detection without secondary antibodies .
- Multiplexing : Combine with other analogs (e.g., Cy3-dUTP) for simultaneous detection of multiple targets .
- Limitations : Optimize polymerase compatibility (e.g., Taq vs. Phi29) to avoid steric hindrance from bulky fluorophores .
Q. How can discrepancies in TUNEL assay results be resolved when analyzing heterogeneous tissues?
Methodological Answer:
- Tissue fixation : Over-fixation with formalin may mask DNA breaks; optimize protease digestion time (e.g., 15–30 min for paraffin sections) .
- Threshold calibration : Use flow cytometry to quantify fluorescence intensity and distinguish apoptotic vs. necrotic cells .
- Spatial analysis : Pair TUNEL with immunohistochemistry (e.g., cleaved caspase-3) to confirm apoptosis in clustered cell populations .
Eigenschaften
IUPAC Name |
[[(2R,3S,5R)-5-(2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N2O14P3/c12-5-3-8(11-2-1-7(13)10-9(11)14)23-6(5)4-22-27(18,19)25-28(20,21)24-26(15,16)17/h1-2,5-6,8,12H,3-4H2,(H,18,19)(H,20,21)(H,10,13,14)(H2,15,16,17)/t5-,6+,8+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHCYMLUZIRLXAA-SHYZEUOFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=CC(=O)NC2=O)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N2O14P3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60908053 | |
Record name | 1-[2-Deoxy-5-O-(hydroxy{[hydroxy(phosphonooxy)phosphoryl]oxy}phosphoryl)pentofuranosyl]-4-hydroxypyrimidin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60908053 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
468.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Deoxyuridine triphosphate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001191 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
1173-82-6, 91918-34-2, 102814-08-4 | |
Record name | Deoxyuridine triphosphate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1173-82-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Deoxyuridine triphosphate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001173826 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N(4)-Methoxydeoxycytidine triphosphate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091918342 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2'-Deoxyuracil 5'-triphosphate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102814084 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-[2-Deoxy-5-O-(hydroxy{[hydroxy(phosphonooxy)phosphoryl]oxy}phosphoryl)pentofuranosyl]-4-hydroxypyrimidin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60908053 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Deoxyuridine triphosphate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001191 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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